molecular formula C14H19ClN2O4S B13410559 2-Ethoxy-5-(4-methylpiperazine-1-sulfonyl)-benzoyl chloride

2-Ethoxy-5-(4-methylpiperazine-1-sulfonyl)-benzoyl chloride

Cat. No.: B13410559
M. Wt: 346.8 g/mol
InChI Key: OMUWWVGSJXIXKB-UHFFFAOYSA-N
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Description

2-Ethoxy-5-(4-methylpiperazine-1-sulfonyl)-benzoyl chloride is a chemical compound with a complex structure that includes an ethoxy group, a methylpiperazine sulfonyl group, and a benzoyl chloride moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-5-(4-methylpiperazine-1-sulfonyl)-benzoyl chloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Ethoxy Group: The ethoxy group can be introduced through an etherification reaction using ethanol and a suitable catalyst.

    Introduction of the Methylpiperazine Sulfonyl Group: This step involves the reaction of piperazine with a sulfonyl chloride derivative to form the methylpiperazine sulfonyl group.

    Formation of the Benzoyl Chloride Moiety:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-5-(4-methylpiperazine-1-sulfonyl)-benzoyl chloride can undergo various types of chemical reactions, including:

    Substitution Reactions: The benzoyl chloride moiety is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and other nucleophiles.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, particularly involving the ethoxy and piperazine groups.

    Hydrolysis: The benzoyl chloride group is susceptible to hydrolysis, forming the corresponding benzoic acid derivative.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols, typically under basic conditions.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

    Substitution Reactions: Products include substituted benzoyl derivatives.

    Oxidation: Products include oxidized forms of the ethoxy or piperazine groups.

    Reduction: Products include reduced forms of the ethoxy or piperazine groups.

Scientific Research Applications

2-Ethoxy-5-(4-methylpiperazine-1-sulfonyl)-benzoyl chloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Ethoxy-5-(4-methylpiperazine-1-sulfonyl)-benzoyl chloride involves its interaction with specific molecular targets. The benzoyl chloride moiety can react with nucleophilic sites on proteins or other biomolecules, potentially leading to inhibition or modification of their function. The ethoxy and piperazine groups may also contribute to the compound’s overall activity by influencing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-Ethoxy-5-(4-methylpiperazine-1-sulfonyl)-benzaldehyde: Similar structure but with an aldehyde group instead of a benzoyl chloride group.

    2-Ethoxy-5-(4-methylpiperazine-1-sulfonyl)-benzoic acid: Similar structure but with a carboxylic acid group instead of a benzoyl chloride group.

Uniqueness

2-Ethoxy-5-(4-methylpiperazine-1-sulfonyl)-benzoyl chloride is unique due to its combination of functional groups, which confer specific reactivity and potential applications that are distinct from its analogs. The presence of the benzoyl chloride moiety, in particular, makes it a valuable intermediate in organic synthesis and a potential candidate for drug development.

Properties

Molecular Formula

C14H19ClN2O4S

Molecular Weight

346.8 g/mol

IUPAC Name

2-ethoxy-5-(4-methylpiperazin-1-yl)sulfonylbenzoyl chloride

InChI

InChI=1S/C14H19ClN2O4S/c1-3-21-13-5-4-11(10-12(13)14(15)18)22(19,20)17-8-6-16(2)7-9-17/h4-5,10H,3,6-9H2,1-2H3

InChI Key

OMUWWVGSJXIXKB-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C)C(=O)Cl

Origin of Product

United States

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